alpha-Thevetin B

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

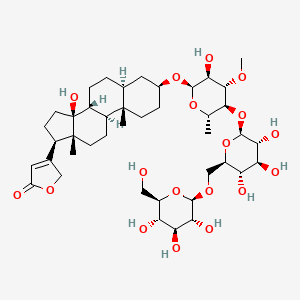

Alpha-Thevetin B is a cardiac glycoside extracted from the seeds of Thevetia peruviana, commonly known as the yellow oleander. This compound is known for its potent biological activities, particularly its effects on the cardiovascular system. It is a member of the cardenolide family, which are steroidal glycosides with significant pharmacological properties .

Méthodes De Préparation

Alpha-Thevetin B can be isolated from the seeds of Thevetia peruviana through various extraction and purification techniques. One common method involves the use of high-performance liquid chromatography (HPLC) for the isolation and quantification of the compound . The seeds are first subjected to accelerated solvent extraction, followed by purification using preparative HPLC. The compound can also be synthesized through chemical routes, although detailed synthetic pathways are less commonly reported in the literature.

Analyse Des Réactions Chimiques

Alpha-Thevetin B undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Applications De Recherche Scientifique

Alpha-Thevetin B has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the properties and reactions of cardiac glycosides. In biology and medicine, it is investigated for its potential therapeutic effects, particularly in the treatment of cardiovascular diseases. The compound has also shown promise in cancer research, with studies indicating its potential use in lung, gastric, and pancreatic cancer research . Additionally, this compound is used in pharmacological studies to understand its mechanism of action and its effects on various biological pathways .

Mécanisme D'action

The mechanism of action of alpha-Thevetin B involves its interaction with the sodium-potassium ATPase enzyme, which is crucial for maintaining the electrochemical gradient across cell membranes. By inhibiting this enzyme, this compound increases intracellular sodium levels, leading to an increase in intracellular calcium levels through the sodium-calcium exchanger. This results in enhanced cardiac contractility, making it useful in the treatment of certain heart conditions .

Comparaison Avec Des Composés Similaires

Alpha-Thevetin B is similar to other cardiac glycosides such as digoxin and digitoxin. it has unique structural features that differentiate it from these compounds. For instance, this compound contains a unique trisaccharide moiety attached to its steroidal core, which influences its pharmacokinetic and pharmacodynamic properties. Other similar compounds include thevetin A and acetylthevetin B, which share structural similarities but differ in their specific biological activities and therapeutic applications .

Conclusion

This compound is a compound with significant pharmacological potential, particularly in the field of cardiovascular medicine. Its unique chemical structure and diverse biological activities make it a valuable subject of scientific research. Understanding its preparation methods, chemical reactions, mechanism of action, and comparison with similar compounds can provide valuable insights into its potential therapeutic applications.

Activité Biologique

α-Thevetin B is a potent cardiac glycoside derived from the plant Thevetia peruviana, commonly known as yellow oleander. This compound belongs to a class of natural products known for their significant biological activities, particularly in the realm of cardiovascular health and cancer therapy. This article delves into the biological activity of α-Thevetin B, highlighting its mechanisms of action, therapeutic potential, and existing research findings.

Chemical Structure and Properties

α-Thevetin B is characterized by its unique chemical structure, which includes a digitoxigenin aglycone linked to sugar moieties. The molecular formula is C27H42O10, with a molecular weight of approximately 518.63 g/mol.

Table 1: Structural Characteristics of α-Thevetin B

| Property | Value |

|---|---|

| Molecular Formula | C27H42O10 |

| Molecular Weight | 518.63 g/mol |

| Aglycone | Digitoxigenin |

| Sugar Moieties | Glucose residues |

Cardiac Effects

As a cardiac glycoside, α-Thevetin B exhibits significant effects on cardiac function. It has been shown to increase myocardial contractility and decrease heart rate, similar to other glycosides like digoxin. This property makes it potentially useful in treating heart failure and arrhythmias.

- Mechanism of Action : α-Thevetin B inhibits the Na+/K+ ATPase pump, leading to increased intracellular sodium levels. This subsequently enhances calcium influx via the sodium-calcium exchanger, resulting in increased cardiac contractility .

Anticancer Activity

Recent studies have highlighted the anticancer properties of α-Thevetin B, particularly its ability to induce apoptosis in cancer cells.

- Research Findings : In vitro studies indicate that α-Thevetin B can sensitize cancer cells to apoptosis through both intrinsic and extrinsic pathways. It activates caspase cascades, leading to cell death in various cancer cell lines such as HeLa cells .

- Case Study : A study involving the ethanolic extract of T. peruviana flowers demonstrated that treatment with α-Thevetin B led to significant downregulation of anti-apoptotic proteins (e.g., Bcl-XL, survivin) and increased activation of pro-apoptotic factors .

Antimicrobial and Antidiarrheal Properties

Research has also explored the antimicrobial effects of α-Thevetin B. Extracts from T. peruviana leaves containing this compound have shown activity against various bacterial strains.

- Study Results : Ethanol extracts were tested for their antimicrobial efficacy and demonstrated significant inhibition against pathogens responsible for gastrointestinal infections .

Toxicological Considerations

Despite its therapeutic potential, α-Thevetin B is associated with toxicity, particularly in cases of overdose or misuse. Symptoms of toxicity can include bradycardia, hypotension, and gastrointestinal disturbances.

Table 2: Toxicity Profile and Symptoms

| Symptom | Description |

|---|---|

| Bradycardia | Decreased heart rate |

| Hypotension | Low blood pressure |

| Gastrointestinal Issues | Nausea, vomiting |

A case report highlighted severe cardenolide toxicity in a child after ingestion of supplements containing T. peruviana, necessitating medical intervention with digoxin-specific antibody fragments .

Propriétés

Formule moléculaire |

C42H66O18 |

|---|---|

Poids moléculaire |

859.0 g/mol |

Nom IUPAC |

3-[(3S,5S,8R,9S,10S,13R,14S,17R)-14-hydroxy-3-[(2R,3S,4S,5S,6S)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |

InChI |

InChI=1S/C42H66O18/c1-18-35(60-38-33(50)31(48)29(46)26(59-38)17-55-37-32(49)30(47)28(45)25(15-43)58-37)36(53-4)34(51)39(56-18)57-21-7-10-40(2)20(14-21)5-6-24-23(40)8-11-41(3)22(9-12-42(24,41)52)19-13-27(44)54-16-19/h13,18,20-26,28-39,43,45-52H,5-12,14-17H2,1-4H3/t18-,20-,21-,22+,23-,24+,25+,26+,28+,29+,30-,31-,32+,33+,34-,35-,36-,37+,38-,39-,40-,41+,42-/m0/s1 |

Clé InChI |

GZVMBXDQUQRICT-HRKZKTQFSA-N |

SMILES isomérique |

C[C@H]1[C@@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2CC[C@]3([C@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)C)O)OC)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O |

SMILES canonique |

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)OC)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.